

A Comparative Guide to Gas Chromatography Retention Times of C₁₁H₂₄ Isomers

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Compound of Interest

Compound Name: 3-Ethyl-2,6-dimethylheptane

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This guide provides an objective comparison of the gas chromatography (GC) retention times of various C₁₁H₂₄ isomers, also known as undecane isomers. Understanding the elution behavior of these non-polar hydrocarbons is crucial for their identification and separation in complex mixtures, a common task in fields ranging from petrochemical analysis to environmental monitoring and metabolomics. The data presented here is based on experimentally determined Kovats retention indices, a standardized method for reporting retention times that allows for comparison across different systems.

Data Presentation: Retention Time Comparison

The retention of alkane isomers in GC is primarily influenced by their boiling point and molecular shape. On a non-polar stationary phase, isomers with lower boiling points and more compact, spherical shapes tend to elute earlier (have shorter retention times) than their linear or less branched counterparts. This is because branched isomers have fewer points of contact with the stationary phase, leading to weaker van der Waals interactions.

The following table summarizes the Kovats retention indices for a selection of C₁₁H₂₄ isomers on a non-polar stationary phase. A lower retention index indicates a shorter retention time.

Isomer Name	Chemical Formula	Structure	Kovats Retention Index (Non-polar column)
n-Undecane	C ₁₁ H ₂₄	CH ₃ (CH ₂) ₉ CH ₃	1100
2-Methylundecane	C ₁₂ H ₂₆	(CH ₃) ₂ CH(CH ₂) ₈ CH ₃	1164[1]
3-Methylundecane	C ₁₂ H ₂₆	CH ₃ CH ₂ CH(CH ₃) (CH ₂) ₇ CH ₃	1170[2]
4-Methylundecane	C ₁₂ H ₂₆	CH ₃ (CH ₂) ₂ CH(CH ₃) (CH ₂) ₆ CH ₃	1160[3][4]
5-Methylundecane	C ₁₂ H ₂₆	CH ₃ (CH ₂) ₃ CH(CH ₃) (CH ₂) ₅ CH ₃	1156[4][5]
2,4-Dimethylundecane	C ₁₃ H ₂₈	(CH ₃) ₂ CHCH ₂ CH(CH ₃) (CH ₂) ₆ CH ₃	1208[6]

Note: The Kovats retention index is a dimensionless quantity calculated relative to the retention times of adjacent n-alkanes.

Experimental Protocols

The retention index data presented in this guide is compiled from various studies referenced in the NIST Chemistry WebBook. A representative experimental protocol for the separation of these alkane isomers on a non-polar capillary column is detailed below.

Gas Chromatography (GC) System:

- Gas Chromatograph: Agilent 6890 or equivalent.
- Injector: Split/splitless inlet.
- Detector: Flame Ionization Detector (FID).

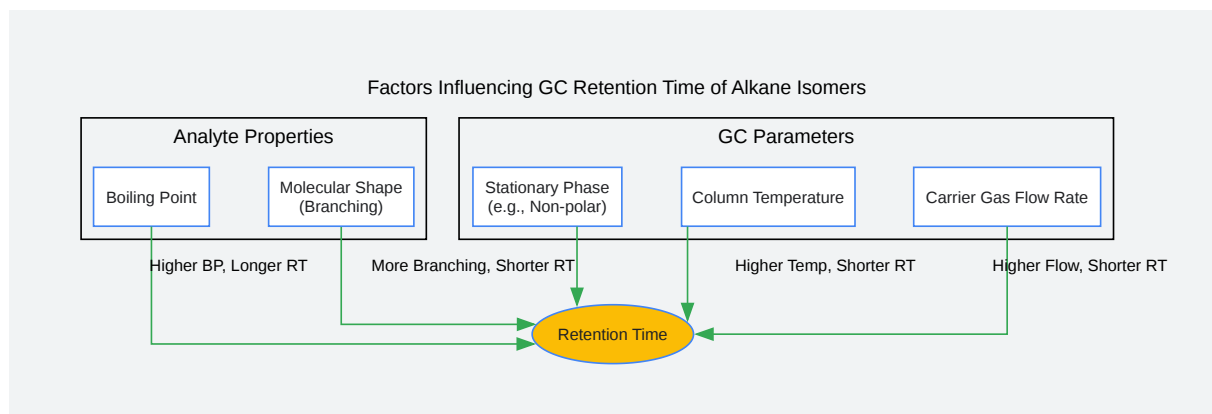
Chromatographic Conditions:

- Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent non-polar capillary column).
- Carrier Gas: Helium, constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 5 minutes.
 - Ramp: Increase to 250 °C at a rate of 5 °C/min.
 - Final hold: Hold at 250 °C for 10 minutes.
- Injector Temperature: 250 °C.
- Detector Temperature: 300 °C.
- Injection Volume: 1 μ L.
- Split Ratio: 50:1.

Sample Preparation: A mixture of C₁₁H₂₄ isomers is prepared in a volatile solvent such as hexane or pentane at a concentration of approximately 100 ppm for each isomer. A series of n-alkanes (e.g., C₈ to C₁₄) should also be run under the same conditions to be used as external standards for the calculation of Kovats retention indices.

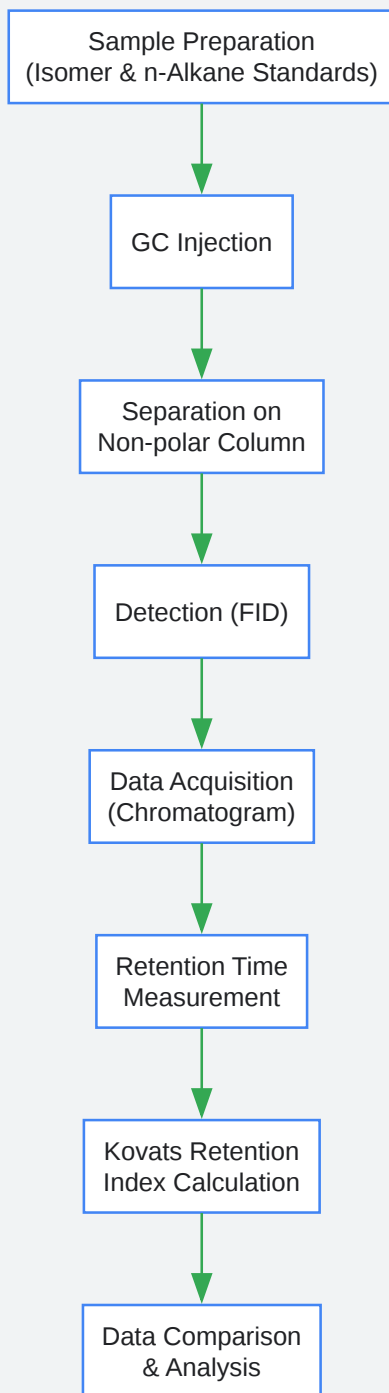
Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this guide.



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Caption: Factors influencing GC retention time of alkane isomers.

Experimental Workflow for GC Analysis of C₁₁H₂₄ Isomers

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Caption: Workflow for GC analysis of C₁₁H₂₄ isomers.

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